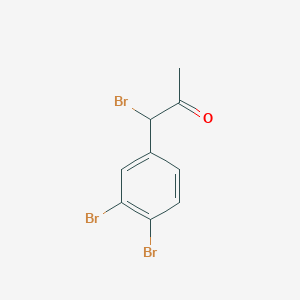
1-Bromo-1-(3,4-dibromophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3,4-dibromophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br3O It is characterized by the presence of three bromine atoms attached to a phenyl ring and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one can be synthesized through the bromination of 1-(3,4-dibromophenyl)propan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-1-(3,4-dibromophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3,4-dibromophenyl)propan-2-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its use and the nature of the interacting species .
Comparison with Similar Compounds
- 1-(4-bromo-2,3-dimethylphenoxy)propan-2-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 3-Bromo-1-(4-bromophenyl)propan-1-one
Comparison: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and properties compared to its analogs. The position and number of bromine atoms influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H7Br3O |
|---|---|
Molecular Weight |
370.86 g/mol |
IUPAC Name |
1-bromo-1-(3,4-dibromophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Br3O/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,1H3 |
InChI Key |
KNENBESKALKFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















